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Compound Name: 5-(2-Aminopyridyl)Jamide oxime

Cat. No.: B157632
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
(2-Aminopyridyl)amide oxime, a synthetic intermediate with potential applications in
pharmaceutical development. Due to the limited availability of direct experimental spectra for
this specific compound in published literature, this document presents a detailed analysis of
expected spectroscopic data based on structurally analogous compounds. It includes predicted
data for tH NMR, 3C NMR, FT-IR, and Mass Spectrometry, presented in clear, structured
tables. Furthermore, this guide offers detailed, standardized experimental protocols for
obtaining these spectra, serving as a practical resource for researchers. Visual representations
of experimental workflows are provided using Graphviz to enhance understanding of the
analytical processes.

Introduction

5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N-hydroxy-3-
pyridinecarboximidamide, is a heterocyclic organic compound with the molecular formula
CeHsN4O[1][2]. Its structure, featuring an aminopyridine ring and an amide oxime functional
group, makes it a valuable building block in medicinal chemistry and drug discovery. The
aminopyridine moiety is a common scaffold in pharmacologically active molecules, while the
amide oxime group can participate in various chemical transformations and may influence the
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compound's biological activity. Accurate spectroscopic characterization is crucial for confirming
the identity, purity, and structure of this intermediate in any synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-(2-Aminopyridyl)amide
oxime. These predictions are based on the analysis of spectroscopic data from structurally
similar compounds, including aminopyridine derivatives and other amide oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 5-(2-Aminopyridyl)amide oxime
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Chemical Shift Number of

Multiplicity Assignment Notes

(6, ppm)

Protons

~8.0-8.2

1H

H on C2 of
pyridine ring

Expected to be a
doublet due to
coupling with the

adjacent proton.

~7.5-7.7

dd

1H

H on C4 of
pyridine ring

Expected to be a
doublet of
doublets due to
coupling with two

adjacent protons.

~6.5-6.7

1H

H on C5 of
pyridine ring

Expected to be a
doublet due to
coupling with the

adjacent proton.

~5.5-6.5

brs

2H

-NH2z (amino

group)

Broad singlet,
chemical shift
can vary with
solvent and

concentration.

~9.0-10.0

1H

-OH (oxime)

Singlet, chemical
shift is solvent-
dependent and

may be broad.

~5.0-6.0

brs

2H

-NHz (amide)

Broad singlet,
chemical shift

can vary.

Table 2: Predicted 13C NMR Spectral Data for 5-(2-Aminopyridyl)amide oxime
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Chemical Shift (6, ppm) Assignment Notes

Carbon attached to the amino

~158-162 C6 (C-NH2) of pyridine ring group is expected to be
significantly deshielded.
~145-150 C2 of pyridine ring
The imine carbon of the oxime
~140-145 C=N (amide oxime)
group.
~135-140 C4 of pyridine ring
~115-120 C3 of pyridine ring
~108-112 C5 of pyridine ring

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for 5-(2-Aminopyridyl)amide oxime

Wavenumber . ] . .
( , Intensity Vibrational Mode Functional Group
cm-
Medium-Strong, ]
3450-3300 O-H stretch Oxime (-NOH)
Broad
Medium, often two )
3350-3150 N-H stretch Amino (-NH2)
bands
3200-3000 Medium, Broad N-H stretch Amide (-C(O)NHz)
1680-1640 Strong C=N stretch Amide oxime
1620-1580 Medium-Strong N-H bend Amino (-NH2)
i C=C and C=N ring o
1600-1450 Medium-Strong ) Pyridine ring
stretching
1300-1200 Medium C-N stretch Amino, Amide
1000-900 Medium-Strong N-O stretch Oxime
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-(2-Aminopyridyl)amide oxime

m/z lon Method Notes
152.07 [M]*+ El Molecular ion peak.
Protonated molecular
153.08 [M+H]*+ ESI, CI _
ion.
175.06 [M+Na]* ESI Sodium adduct.
Fragmentation peak
135.07 [M-NHs]* El corresponding to the
loss of ammonia.
Fragmentation peak
136.06 [M-O]* El corresponding to the

loss of oxygen.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

These are generalized protocols and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-(2-

Aminopyridyl)amide oxime.

Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or D20) in a clean, dry NMR tube.
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o Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if
necessary.

e |nstrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better
resolution.

o The instrument should be equipped with a probe capable of performing both *H and 3C
NMR experiments.

o Data Acquisition:
o H NMR:
» Acquire a standard one-dimensional proton spectrum.

» Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

» Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

o 13C NMR:
» Acquire a proton-decoupled 13C spectrum.

= Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90
and DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum and perform baseline correction.
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o Calibrate the chemical shifts using the residual solvent peak as an internal reference.
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

molecular structure.

Data Acquisition

Sample Preparation

. Dissolve in Transfer to
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A

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Obijective: To identify the functional groups present in 5-(2-Aminopyridyl)amide oxime.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade
potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press die.
o Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

e Instrumentation:
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o An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

o The sample compartment should be purged with dry air or nitrogen to minimize
atmospheric interference.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

o

Place the sample pellet in the sample holder and acquire the sample spectrum.

[¢]

Typically, spectra are collected in the mid-infrared range (4000-400 cm~1) with a resolution
of 4 cm~1L.

[¢]

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Perform baseline correction if necessary.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional group vibrations.

Sample Preparation (KBr Pellet)

Grind Sample Press into
with KBr Pellet

Data Acquisition Data Analysis

Click to download full resolution via product page

Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 5-(2-
Aminopyridyl)amide oxime.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile, or a mixture with water).

o Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10
png/mL.

o Filter the final solution through a syringe filter (e.g., 0.22 um) to remove any particulate
matter.

e |nstrumentation:

o A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El), is required.

o High-resolution mass spectrometry (HRMS) is recommended for accurate mass
determination and molecular formula confirmation.

o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in the desired mass range.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
induce fragmentation and analyze the resulting fragment ions.

» Data Processing:

o Analyze the resulting mass spectrum to identify the molecular ion peak ([M]* or [M+H]™*).
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o Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.
o Analyze the fragmentation pattern to gain insights into the structure of the molecule.

o Compare the observed isotopic pattern with the theoretical pattern for the proposed

molecular formula.

Sample Preparation

Mass Analysis Data Interpretation
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Workflow for Mass Spectrometric Analysis.

Potential Signaling Pathways and Biological
Relevance

While specific biological data for 5-(2-Aminopyridyl)amide oxime is not widely reported, its
structural motifs suggest potential areas of interest for drug development. Aminopyridine
derivatives are known to interact with a variety of biological targets, including ion channels and
enzymes. The amide oxime group can act as a nitric oxide (NO) donor under certain
physiological conditions, a property that is relevant in cardiovascular and immunological
signaling pathways.

A hypothetical signaling pathway where a compound like 5-(2-Aminopyridyl)amide oxime
might be involved could be related to the modulation of cellular processes through NO
donation.
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Compound Action
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Hypothetical NO-mediated signaling pathway.
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Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 5-(2-Aminopyridyl)amide oxime. While experimental data for this specific
molecule is scarce, the provided predictions and detailed experimental protocols offer a
valuable resource for researchers working with this compound or similar chemical entities. The
structured presentation of data and workflows is intended to facilitate the efficient and accurate
characterization of this and other novel synthetic intermediates in the pursuit of new therapeutic
agents. Further experimental work is encouraged to validate these predictions and fully
elucidate the spectroscopic and biological properties of 5-(2-Aminopyridyl)amide oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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